Cas no 1213383-50-6 ((1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE)
![(1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE structure](https://ja.kuujia.com/scimg/cas/1213383-50-6x500.png)
(1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE 化学的及び物理的性質
名前と識別子
-
- (1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE
- 1,2-Ethanediamine, 1-[2-(trifluoromethoxy)phenyl]-, (1R)-
- N13510
- 1213383-50-6
- AKOS015932462
-
- インチ: 1S/C9H11F3N2O/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7H,5,13-14H2/t7-/m0/s1
- InChIKey: NQXWVAAAXWPKDX-ZETCQYMHSA-N
- ほほえんだ: [C@H](C1=CC=CC=C1OC(F)(F)F)(N)CN
計算された属性
- せいみつぶんしりょう: 220.08234746g/mol
- どういたいしつりょう: 220.08234746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
(1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761329-1g |
(r)-1-(2-(Trifluoromethoxy)phenyl)ethane-1,2-diamine |
1213383-50-6 | 98% | 1g |
¥3981.00 | 2024-08-09 |
(1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
(1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINEに関する追加情報
Introduction to (1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE (CAS No. 1213383-50-6)
(1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE, also known by its CAS number 1213383-50-6, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethoxy group and a chiral center, making it a valuable candidate for various applications in drug discovery and development.
The trifluoromethoxy group in the molecule imparts unique electronic and steric properties, which can influence the compound's biological activity and pharmacokinetic behavior. The presence of this group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and reach target sites within the body. Additionally, the chiral center at the 1-position of the ethane backbone provides an opportunity for enantiomeric selectivity, which is crucial in many therapeutic applications where one enantiomer may exhibit desired biological activity while the other may be inactive or even harmful.
Recent studies have explored the potential of (1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE in various therapeutic areas. One notable area of research is its use as a ligand for G protein-coupled receptors (GPCRs), which are important targets for many drugs. GPCRs play a critical role in cellular signaling pathways and are involved in a wide range of physiological processes, including neurotransmission, immune responses, and metabolic regulation. The ability of this compound to modulate GPCR activity could lead to the development of novel treatments for conditions such as neurological disorders, cardiovascular diseases, and metabolic syndromes.
In addition to its potential as a GPCR ligand, (1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits potent activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a promising candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.
The synthesis of (1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE has been optimized using modern synthetic methods to ensure high yields and enantiomeric purity. One common approach involves the asymmetric synthesis of the chiral center using chiral catalysts or auxiliaries. This ensures that the desired enantiomer is produced with high selectivity, which is essential for pharmaceutical applications where enantiomeric purity is critical.
From a pharmacological perspective, (1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE has been evaluated for its safety and efficacy in preclinical studies. Animal models have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These findings suggest that it has potential for further development as a therapeutic agent.
In conclusion, (1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE (CAS No. 1213383-50-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to explore its potential in various therapeutic areas, highlighting its significance in advancing drug discovery and development.
1213383-50-6 ((1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE) 関連製品
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)
- 1421923-86-5((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)
- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)
- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)
- 328569-22-8(1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid)
- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)
- 2228829-25-0(3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine)
- 181634-14-0(1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one)
- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)
- 1214354-50-3(2-(5-(Trifluoromethyl)biphenyl-3-yl)acetic acid)



